molecular formula C26H21ClN4O3S B317404 8-({5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}SULFANYL)QUINOLINE

8-({5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}SULFANYL)QUINOLINE

Cat. No.: B317404
M. Wt: 505 g/mol
InChI Key: XXWCMEITGQBESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-({5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}SULFANYL)QUINOLINE is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the chlorobenzoyl, piperazine, and nitrophenyl groups, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-({5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}SULFANYL)QUINOLINE typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-({5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}SULFANYL)QUINOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-({5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}SULFANYL)QUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-({5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}SULFANYL)QUINOLINE involves its interaction with molecular targets and pathways. The compound is known to promote the formation of large inclusions by mutant proteins such as Huntingtin and α-synuclein, which may help in rescuing some of the toxic effects of these proteins. This mechanism is particularly relevant in the context of neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-({5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}SULFANYL)QUINOLINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to promote the formation of large inclusions by mutant proteins sets it apart from other similar compounds.

Properties

Molecular Formula

C26H21ClN4O3S

Molecular Weight

505 g/mol

IUPAC Name

(4-chlorophenyl)-[4-(4-nitro-3-quinolin-8-ylsulfanylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C26H21ClN4O3S/c27-20-8-6-19(7-9-20)26(32)30-15-13-29(14-16-30)21-10-11-22(31(33)34)24(17-21)35-23-5-1-3-18-4-2-12-28-25(18)23/h1-12,17H,13-16H2

InChI Key

XXWCMEITGQBESA-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC4=C3N=CC=C4)C(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC4=C3N=CC=C4)C(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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